(2-tert-butyl-1H-imidazol-4-yl)methanamine
Description
Structural Significance of the Imidazole (B134444) Heterocycle in Chemical Design
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This arrangement confers upon it a unique set of properties that are highly valuable in chemical design. Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base. nih.gov The pyrrole-type nitrogen can be deprotonated, while the pyridine-type nitrogen has a lone pair of electrons that can accept a proton. This dual reactivity is crucial in many catalytic processes, including those in biological systems where the imidazole side chain of histidine residues plays a vital role in enzyme function.
The aromatic nature of the imidazole ring, with its delocalized π-electron system, provides a stable scaffold. Furthermore, the two nitrogen atoms are excellent hydrogen bond donors and acceptors, a property that is heavily exploited in medicinal chemistry to achieve specific interactions with biological targets. semanticscholar.org
Overview of the Imidazole-4-methanamine Core and its Functional Group Combinations
The imidazole-4-methanamine core consists of an imidazole ring with a methylamine (B109427) group attached to the C4 position. This primary amine is a key functional group that can undergo a wide array of chemical transformations. It can act as a nucleophile, a base, and a point of attachment for further molecular elaboration.
The combination of the imidazole ring and the methanamine group creates a bidentate ligand, capable of coordinating to metal centers through both a ring nitrogen and the exocyclic amine nitrogen. This property is of significant interest in the development of novel catalysts and coordination compounds. The reactivity of the imidazole-4-methanamine core can be modulated by the introduction of various substituents at other positions on the imidazole ring, influencing its electronic properties and steric hindrance.
Influence of the tert-Butyl Substituent on Imidazole Ring Chemistry and Steric Profile
The tert-butyl group is a bulky alkyl substituent that exerts a profound steric and electronic influence on the molecules it is attached to. nih.gov When placed at the C2 position of the imidazole ring, the tert-butyl group provides significant steric hindrance around this position. This steric bulk can direct the course of chemical reactions, favoring attack at less hindered positions and influencing the conformational preferences of the molecule. researchgate.net
Electronically, the tert-butyl group is weakly electron-donating through an inductive effect. This can subtly modulate the basicity and nucleophilicity of the imidazole ring nitrogens. The presence of the tert-butyl group can also enhance the lipophilicity of the molecule, which can be an important consideration in areas such as drug design.
Contextualizing (2-tert-butyl-1H-imidazol-4-yl)methanamine within Advanced Organic Synthesis
While specific, widespread applications of this compound in advanced organic synthesis are not extensively documented in readily available literature, its structural features suggest a range of potential uses. Based on the known chemistry of similar compounds, it can be envisioned as a valuable ligand in catalysis, a building block for more complex molecules, and a scaffold for combinatorial chemistry.
The combination of a sterically demanding group at C2 and a reactive handle at C4 makes it an interesting candidate for the synthesis of catalysts where fine-tuning of the steric environment around a metal center is crucial for achieving high selectivity. The primary amine also allows for its incorporation into larger structures such as polymers or solid supports.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1340321-39-2 |
Detailed Research Findings
Detailed experimental studies on this compound are limited in publicly accessible scientific literature. However, by examining the synthesis and properties of analogous compounds, a clear picture of its chemical nature and potential can be constructed.
Synthesis of Substituted Imidazoles
The synthesis of substituted imidazoles can be achieved through various methods. One common approach is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.gov For the synthesis of this compound, a plausible route would involve the use of a protected 4-(aminomethyl)imidazole precursor, followed by the introduction of the tert-butyl group at the C2 position.
Spectroscopic Analysis of Substituted Imidazoles
The structural characterization of imidazole derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For this compound, the ¹H NMR spectrum would be expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The protons of the aminomethyl group and the imidazole ring would also give rise to distinct signals. The ¹³C NMR spectrum would similarly show a unique set of signals corresponding to the different carbon environments within the molecule. Mass spectrometry would be used to confirm the molecular weight of the compound. chemsociety.org.ng
Structure
3D Structure
Properties
IUPAC Name |
(2-tert-butyl-1H-imidazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIZQOHOIPAJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2 Tert Butyl 1h Imidazol 4 Yl Methanamine and Analogous Structures
De Novo Imidazole (B134444) Ring Construction Strategies
De novo synthesis provides a powerful means to construct the imidazole ring with desired substitution patterns directly from acyclic components. These methods are often convergent and allow for significant structural diversity in the final products.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
A well-established and versatile method for the synthesis of polysubstituted imidazoles is the one-pot condensation of a 1,2-dicarbonyl compound (such as benzil), an aldehyde, and a source of ammonia (B1221849) (commonly ammonium (B1175870) acetate). isca.me This reaction, often referred to as the Radziszewski reaction, allows for the formation of 2,4,5-trisubstituted imidazoles. wjpsonline.comresearchgate.net By incorporating a primary amine in place of a portion of the ammonia source, 1,2,4,5-tetrasubstituted imidazoles can also be synthesized. isca.me
The general mechanism involves the initial condensation of the 1,2-diketone with ammonia to form a di-imine intermediate. Concurrently, the aldehyde reacts with ammonia to form an imine. These intermediates then react, followed by cyclization and oxidation to yield the aromatic imidazole ring. The use of formamide (B127407) can also serve as a convenient substitute for ammonia in these reactions. wjpsonline.com
A variety of substituted aromatic aldehydes can participate in this condensation, leading to a diverse range of imidazole derivatives with high yields. isca.me The reaction conditions are typically mild, often involving heating the components in a suitable solvent like ethanol. isca.me
Table 1: Examples of Multicomponent Condensation for Imidazole Synthesis
| 1,2-Diketone | Aldehyde | Amine Source | Product | Reference |
| Benzil | Substituted Benzaldehyde | Ammonium Acetate | 2,4,5-Trisubstituted Imidazole | isca.me |
| Benzil | Aromatic Aldehyde | Ammonium Acetate and Aniline | 1,2,4,5-Tetrasubstituted Imidazole | isca.me |
| Glyoxal | Benzaldehyde | Ammonia | 2,4,5-Triphenylimidazole | wjpsonline.com |
Cyclization Pathways from Non-Imidazole Precursors
An alternative to multicomponent reactions involves the stepwise construction of the imidazole ring from precursors that already contain some of the required atoms and functionalities.
A widely used method for the construction of the imidazole ring involves the condensation of α-haloketones, particularly α-bromoketones, with an amidine source, such as formamidine (B1211174). wjpsonline.comdntb.gov.uanih.gov This approach is particularly valuable for the synthesis of optically active imidazole derivatives when starting from chiral α-amino acids. dntb.gov.uanih.gov
The synthesis typically begins with an N-protected α-amino acid, which is converted into the corresponding α-diazoketone. Treatment of the α-diazoketone with hydrobromic acid yields the α-bromoketone. nih.gov The crucial step is the condensation of this α-bromoketone with formamidine acetate, often carried out in liquid ammonia under pressure, to afford the desired 4-substituted imidazole derivative. dntb.gov.uanih.gov This method has been successfully applied to synthesize a range of enantiopure imidazoles. nih.govresearchgate.net The optimal reaction conditions for the condensation of α-bromoketones with amidines can also involve refluxing in aqueous tetrahydrofuran (B95107) in the presence of potassium bicarbonate, which can lead to high yields and purity without the need for column chromatography. researchgate.net
Table 3: Synthesis of Imidazoles from α-Bromoketones
| Starting Material | Key Reagents | Intermediate | Final Product | Reference |
| N-Cbz-α-amino acids | Diazomethane, HBr | α-Bromoketone | 4-Substituted Imidazole | nih.gov |
| α-Haloketones | Amidines, K₂CO₃ | - | 2,4-Disubstituted Imidazoles | researchgate.net |
Imidazole Formation via α-Amino Ketone and Amidine Intermediates
The reaction of α-amino ketones with amidine derivatives provides another important route to substituted imidazoles. youtube.comyoutube.com This method is a variation of the general principle of combining a three-carbon fragment (the α-amino ketone) with a one-carbon, two-nitrogen fragment (the amidine).
In one approach, α-amino ketones can be condensed with formamide to yield 1,4,5-trisubstituted imidazoles. nih.gov Another common method is the Markwald synthesis, where an α-amino ketone reacts with reagents like potassium thiocyanate (B1210189) or alkyl isothiocyanates to form 2-mercaptoimidazoles. The sulfur group can then be readily removed through various oxidative methods to give the desired imidazole product. wjpsonline.com
The mechanism of the reaction between an α-amino ketone and an amidine generally involves the initial nucleophilic attack of one of the amidine nitrogens on the ketone carbonyl group, followed by cyclization through the attack of the second amidine nitrogen on the carbon bearing the amino group, and subsequent dehydration and aromatization to form the imidazole ring. youtube.com
Table 4: Imidazole Synthesis from α-Amino Ketones
| α-Amino Ketone Derivative | Amidine Source/Reagent | Intermediate | Product | Reference |
| α-Amino Ketone | Formamide | - | 1,4,5-Trisubstituted Imidazole | nih.gov |
| α-Amino Ketone | Potassium Thiocyanate | 2-Mercaptoimidazole | Imidazole | wjpsonline.com |
Synthesis from Aldehydes via Tosyloxazolines
A two-step method provides a pathway to substituted imidazoles commencing from aldehydes. This process involves the initial formation of 4-tosyloxazolines. These intermediates are then converted into the target imidazole derivatives. The reaction of aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a catalytic amount of sodium cyanide leads to the formation of trans-4-tosyloxazolines in high yields. nagoya-u.ac.jp Subsequent heating of these oxazolines with a saturated solution of ammonia in methanol (B129727) results in the formation of 4-substituted imidazoles. nagoya-u.ac.jp This transformation is proposed to proceed through either an intermolecular condensation of α-amino ketones and amidines or an intramolecular cyclization of α-amidino ketone intermediates. nagoya-u.ac.jp
For the synthesis of analogs of (2-tert-butyl-1H-imidazol-4-yl)methanamine, an aldehyde bearing the protected aminomethyl group at the alpha position would be the required starting material. The subsequent reaction with pivaldehyde would introduce the tert-butyl group at the C2 position. The final cyclization would then yield the desired imidazole scaffold.
| Aldehyde | Amine Source | Product | Yield (%) |
| R-CHO | Methanolic Ammonia | 4-R-imidazole | Good |
| R-CHO | Monoalkylamines | 1-Alkyl-4-R-imidazole | Not specified |
Novel Cycloaddition and Rearrangement-Based Approaches
Recent advances in organic synthesis have led to the development of novel cycloaddition and rearrangement reactions for the construction of highly substituted imidazole rings. These methods offer alternative and often more efficient routes to complex imidazole structures.
A one-pot synthesis of highly substituted imidazoles can be achieved through the 1,3-dipolar cycloaddition of phospha-münchnones. mdpi.comelsevierpure.comresearchgate.net These reactive 1,3-dipoles are generated in situ from imines, acid chlorides, and a phosphonite reagent, PPh(catechyl). mdpi.com The subsequent regioselective cycloaddition with electron-deficient nitrogen-containing dipolarophiles, such as N-nosyl imines or tethered nitriles, yields the imidazole products. mdpi.comelsevierpure.comresearchgate.net This metal-free approach allows for the modular assembly of imidazoles with a high degree of substitution and regiocontrol. mdpi.comelsevierpure.comresearchgate.net
| Imine | Acid Chloride | Dipolarophile | Product |
| General Imines | General Acid Chlorides | N-Nosyl Imines | Highly Substituted Imidazoles |
| General Imines | General Acid Chlorides | Tethered Nitriles | Polycyclic Imidazoles |
A tandem protocol for the synthesis of highly functionalized imidazoles has been developed based on a Pummerer-like rearrangement. nih.govacs.orgnih.govrsc.org This cascade reaction involves two carbon-nitrogen bond formations and a concurrent aromatization step under mild conditions. nih.govacs.org The process typically starts from the condensation of an aldehyde with tert-butanesulfinamide, followed by treatment with a glycine-derived enolate. nih.gov Optimization of the reaction conditions has shown that the use of 2,6-lutidine as a base can significantly improve the yields of the resulting di-, tri-, and tetrasubstituted imidazoles. nih.gov This method is versatile and can be applied to the modification of natural products and pharmaceuticals. nih.govacs.org
| Starting Materials | Key Reaction Steps | Product |
| Aldehydes, tert-butanesulfinamide, glycine-derived enolate | Pummerer-like rearrangement, aza-nucleophilic addition, aromatization | Highly Functionalized Imidazoles |
An efficient route to 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. acs.orgnih.gov The starting 5-amino-1,2,3-triazole derivatives are accessible through the dipolar cycloaddition of azides with nitriles. acs.org The core of this synthetic approach is the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, which is followed by the opening of the triazole ring and the insertion of an in situ generated carbene intermediate into the O-H bond of various alcohols under acidic conditions. acs.orgnih.gov This transformation represents a novel approach to biologically relevant 2-substituted imidazoles. researchgate.net
| Starting Triazole | Reaction Condition | Key Intermediate | Product |
| 5-Amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles | Acidic | Carbene | 2-Substituted Imidazoles |
Post-Cyclization Functionalization and Derivatization of Imidazole Rings
Following the construction of the imidazole core, further functionalization can be achieved through various derivatization strategies. Regioselective C-H functionalization is a powerful tool for introducing additional substituents onto the imidazole ring.
Regioselective C-H Functionalization Strategies
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including imidazoles. The regioselectivity of these reactions is influenced by the electronic properties of the C-H bonds within the imidazole ring and can be controlled by the choice of catalyst, directing groups, and reaction conditions. Generally, the C2-H bond is the most acidic, while the C5 position is most susceptible to electrophilic substitution. nih.gov
Palladium-catalyzed direct arylation is a common method for the C-H functionalization of imidazoles. By employing a suitable protecting group on the imidazole nitrogen, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, regioselective arylation at the C5 and C2 positions can be achieved. acs.org Furthermore, a "SEM-switch" strategy, involving the transfer of the SEM group from N-1 to N-3, allows for the functionalization of the otherwise less reactive C4 position. acs.org
Nickel-catalyzed C-H arylation and alkenylation have also been reported as effective methods for the functionalization of imidazoles, particularly at the C2 position. rsc.orgnih.gov These reactions can be carried out with a variety of coupling partners, including phenol (B47542) derivatives and chloroarenes, and are often promoted by the use of a tertiary alcohol as the solvent. rsc.orgnih.gov
For a 2-tert-butyl substituted imidazole, the C2 position is already occupied. Therefore, C-H functionalization would be directed to the C4 and C5 positions. The inherent electronic properties of the ring would favor functionalization at the C5 position. However, with appropriate directing groups or catalytic systems, selective functionalization at the C4 position could potentially be achieved, allowing for the introduction of various substituents to tailor the properties of the final molecule. A study on the metalation of 1-tert-butylimidazole demonstrated that this sterically demanding substrate can be functionalized at the C2 position after metalation. nih.gov This indicates that even with a bulky substituent at one position, other positions on the imidazole ring remain accessible for functionalization.
| Catalyst System | Position Functionalized | Coupling Partner |
| Palladium | C5, C2, C4 (with SEM-switch) | Aryl bromides, Aryl chlorides |
| Nickel | C2 | Phenol derivatives, Chloroarenes |
Transition Metal-Catalyzed C(sp²)–H and C(sp³)–H Activation
Transition metal catalysis is a cornerstone for the efficient and selective functionalization of imidazole rings. mdpi.com These methods facilitate the formation of carbon-carbon and carbon-nitrogen bonds, often with high atom economy and functional group tolerance. mdpi.comresearchgate.net Catalysts based on palladium, copper, nickel, and rhodium have been extensively used for the direct C–H arylation of imidazoles. researchgate.net
Palladium-catalyzed isocyanide insertion reactions have emerged as an effective strategy for constructing fused imidazole derivatives. acs.orgnih.govacs.org This methodology enables the C(sp²)–H functionalization of the imidazole ring at both the C2- and C4-positions, leading to the formation of complex skeletons like indeno[1,2-d]imidazole and imidazo[1,2-a]indole. acs.orgnih.gov The process involves the sequential formation of C–C and C–N bonds in a single operation. acs.orgnih.gov
The general mechanism initiates with the oxidative addition of a Pd(0) catalyst to an imidazole precursor, forming an aryl palladium species. acs.orgacs.org This intermediate then undergoes a 1,1-migratory insertion of an isocyanide. acs.orgacs.orgmdpi.com The subsequent step is an intramolecular cyclization via C–H bond activation at another position on the imidazole ring, which is followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. acs.orgacs.org This versatile route allows for the synthesis of diverse scaffolds from readily available starting materials, typically achieving moderate to good yields. acs.orgnih.gov
Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a widely used method for forming C–N bonds and synthesizing N-arylimidazoles. thieme-connect.comresearchgate.net Modern protocols often employ catalytic amounts of copper salts, such as CuI or CuBr, in combination with various chelating ligands to achieve high yields under milder conditions than traditional methods. thieme-connect.comacs.orgorganic-chemistry.org
The choice of ligand is crucial for the reaction's efficiency. For instance, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an excellent ligand for the copper-catalyzed arylation of imidazoles with both aryl iodides and bromides. acs.org Similarly, pyridin-2-yl β-ketones have been used as effective supporting ligands, enabling the reaction to proceed at lower temperatures (60–80 °C) and with shorter reaction times. thieme-connect.comorganic-chemistry.org These systems exhibit broad substrate scope, tolerating a variety of functional groups and allowing for the coupling of sterically hindered substrates. acs.orgorganic-chemistry.org
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Key Advantages | Reference |
|---|---|---|---|---|---|---|
| CuI | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Toluene/PEG | 110 | High turnover number, effective for hindered substrates. | acs.org |
| CuBr | Pyridin-2-yl β-ketones | Cs₂CO₃ | DMSO | 60-80 | Mild conditions, short reaction times, excellent functional group compatibility. | thieme-connect.comorganic-chemistry.org |
| CuI | Diamine Ligands | K₃PO₄ or K₂CO₃ | Dioxane or Toluene | 110 | Broad generality for various N-heterocycles, including imidazoles. | organic-chemistry.org |
Directed Metalation and Sulfoxide (B87167)/Magnesium Exchange
Directed ortho-metalation (DoM) provides a powerful and regioselective method for functionalizing aromatic and heterocyclic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent. wikipedia.orgbaranlab.org This coordination directs the deprotonation to the adjacent ortho-position, creating a stabilized aryllithium intermediate that can then react with various electrophiles. wikipedia.org
For imidazoles, this approach allows for the introduction of substituents at specific positions that might be otherwise difficult to functionalize. nih.govthieme-connect.com A related and complementary strategy is the sulfoxide/magnesium exchange reaction. nih.govthieme-connect.com This method involves the use of a sulfoxide group, which can be introduced onto the imidazole ring. Treatment with a Grignard reagent, such as i-PrMgCl·LiCl, facilitates an exchange reaction, replacing the sulfoxide group with a magnesium-based nucleophile. thieme-connect.comresearchgate.net This newly formed organometallic species can then be trapped with an electrophile. By combining directed metalation with sulfoxide/magnesium exchange, it is possible to achieve full functionalization of the imidazole scaffold in a highly regioselective manner. nih.govthieme-connect.com
Metal-Free Dehydrogenative N-Incorporation
To enhance the sustainability of chemical synthesis, metal-free methods for constructing imidazole rings have been developed. These reactions avoid the use of potentially toxic and expensive transition metals. One such approach involves a one-pot N-α-C(sp³)–H bond functionalization of arylmethylamines. rsc.orgsemanticscholar.orgnih.gov In this method, arylmethylamines react with 1,2-dicarbonyl compounds in the presence of a catalytic amount of a simple acid like acetic acid, using air (molecular oxygen) as the oxidant. rsc.orgsemanticscholar.orgnih.gov This process leads to the formation of polysubstituted imidazoles in high yields. rsc.orgnih.gov
Another notable metal-free strategy is the base-promoted deaminative coupling of benzylamines with nitriles. elsevierpure.com This reaction, typically mediated by a strong base like potassium tert-butoxide (KOtBu), results in the one-step synthesis of 2,4,5-trisubstituted imidazoles with the liberation of ammonia. elsevierpure.com This protocol offers a practical route to valuable imidazole derivatives from readily available starting materials. elsevierpure.com
Introduction and Modification of Specific Substituents
The synthesis of a specific target like this compound requires precise control over the introduction of substituents, such as the tert-butyl group.
The sterically demanding tert-butyl group can be introduced onto an imidazole ring using several methods. Direct alkylation of an imidazole precursor can be challenging due to potential issues with regioselectivity and over-alkylation. However, N-alkylation to form compounds like 1-tert-butylimidazole is a common procedure. nih.govmonmouthcollege.edu
A more regioselective approach for C-alkylation is directed metalation. As discussed previously, a directing group can facilitate lithiation at a specific carbon atom on the ring. wikipedia.org The resulting organolithium species can then react with an electrophile that delivers the tert-butyl group, such as a tert-butyl halide. This method has been applied to place bulky tert-butyl groups in specific ortho-positions on aromatic systems. wikipedia.org Additionally, 4-tert-butylimidazole can be synthesized through a multi-step sequence starting from tosyl-substituted oxazolines, which are then reacted with ammonia in methanol. clockss.org
Synthetic Routes to the Methanamine Moiety (e.g., Reductive Amination, Nucleophilic Substitution)
The introduction of the methanamine group at the C4 position of the 2-tert-butyl-1H-imidazole core is a critical step in the synthesis of the target compound. Two common and effective strategies for this transformation are reductive amination and nucleophilic substitution.
Reductive Amination: This powerful and widely used method in amine synthesis is a two-step process in a single pot, involving the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. nih.govrsc.org For the synthesis of this compound, the precursor would be 2-tert-butyl-1H-imidazole-4-carbaldehyde. This aldehyde can be condensed with ammonia or a protected amine, and the resulting imine is then reduced in situ.
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective reagent of choice for direct reductive amination. nih.gov Other common reducing agents include sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation (e.g., H2/Pd/C). organic-chemistry.org The general reaction scheme is depicted below:
Scheme 1: General scheme for the synthesis of this compound via reductive amination.
A one-pot tandem direct reductive amination followed by N-Boc protection has also been reported as an efficient and selective method for the synthesis of N-Boc protected secondary amines, which could be adapted for the synthesis of derivatives of the target compound. nih.gov
Nucleophilic Substitution: An alternative approach to introduce the methanamine functionality is through nucleophilic substitution. This method typically involves the displacement of a leaving group on a methyl substituent at the C4 position of the imidazole ring by an amine nucleophile. A suitable precursor for this reaction would be (2-tert-butyl-1H-imidazol-4-yl)methyl halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate).
The reaction of this electrophilic substrate with ammonia, or a protected form of ammonia like phthalimide (B116566) followed by deprotection, would yield the desired primary amine. The imidazole ring itself is an electron-rich heterocycle, which can influence the reactivity of its substituents. researchgate.netacs.org Computational studies on the nucleophilic substitution reactions of imidazole derivatives with 2-bromo-1-arylethanones have provided insights into the reaction mechanisms. researchgate.net
| Precursor | Reagent | Product | Reference |
| 2-tert-butyl-1H-imidazole-4-carbaldehyde | NH3, NaBH(OAc)3 | This compound | nih.gov |
| (2-tert-butyl-1H-imidazol-4-yl)methyl bromide | NH3 | This compound | acs.org |
Functionalization via Sequential Halogen-Metal Exchange
Sequential halogen-metal exchange is a powerful strategy for the multifunctionalization of the imidazole ring, allowing for the regioselective introduction of various substituents. rsc.orgnih.gov This methodology is particularly useful for creating complex imidazole derivatives that can then be further elaborated to the desired methanamine.
The process typically involves the use of a polyhalogenated imidazole precursor. A halogen atom at a specific position can be selectively exchanged with a metal (usually lithium) by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. The resulting lithiated imidazole is a potent nucleophile that can react with a wide range of electrophiles to introduce a desired functional group.
For instance, starting with a di- or tri-bromo-2-tert-butylimidazole, one bromine atom could be selectively exchanged for lithium. Quenching this organolithium intermediate with an appropriate electrophile, such as N,N-dimethylformamide (DMF), would introduce a formyl group, which can then be converted to the methanamine moiety via reductive amination as described previously. This sequential approach allows for the controlled and stepwise functionalization of the imidazole core. princeton.eduyale.edu
| Starting Material | Reagents | Intermediate | Subsequent Reaction | Final Product Moiety | Reference |
| 2-tert-butyl-4,5-dibromo-1H-imidazole | 1. n-BuLi2. DMF | 2-tert-butyl-5-bromo-1H-imidazole-4-carbaldehyde | Reductive Amination | 5-bromo-(2-tert-butyl-1H-imidazol-4-yl)methanamine | rsc.orgprinceton.edu |
| 2-tert-butyl-4,5-diiodo-1H-imidazole | 1. i-PrMgCl2. CO2 | 2-tert-butyl-5-iodo-1H-imidazole-4-carboxylic acid | Reduction & Amination | 5-iodo-(2-tert-butyl-1H-imidazol-4-yl)methanamine | nih.gov |
Asymmetric Synthesis and Chirality in Imidazole-Methanamine Systems
The introduction of chirality into imidazole-containing molecules is of significant interest due to their potential applications as chiral ligands and in medicinal chemistry. Asymmetric synthesis of imidazole-methanamine systems can be approached by creating stereocenters on the methanamine side chain or by constructing axially chiral imidazoles.
Synthesis of Chiral Imidazole Amino Alcohols and Derivatives
Chiral imidazole amino alcohols are valuable building blocks that can be further transformed into chiral imidazole-methanamine derivatives. A common strategy for their synthesis involves the use of a chiral auxiliary, such as the enantiopure N-tert-butanesulfinamide developed by Ellman. researchgate.net This auxiliary can be condensed with an imidazole-containing aldehyde to form a chiral N-tert-butanesulfinyl imine. Subsequent diastereoselective addition of an organometallic reagent to this imine, followed by removal of the auxiliary, affords a chiral amine with high enantiomeric excess. nih.govresearchgate.netnih.gov
For example, the addition of a Grignard reagent or an organolithium reagent to a chiral N-tert-butanesulfinyl imine derived from 2-tert-butyl-1H-imidazole-4-carbaldehyde would generate a chiral secondary amine. The tert-butanesulfinyl group directs the nucleophilic attack to one face of the imine, leading to a high degree of stereocontrol.
| Imine Precursor | Chiral Auxiliary | Organometallic Reagent | Product Type | Reference |
| 2-tert-butyl-1H-imidazole-4-carbaldehyde | (R)- or (S)-tert-butanesulfinamide | MeMgBr | Chiral (1-(2-tert-butyl-1H-imidazol-4-yl)ethyl)amine | researchgate.netnih.gov |
| 2-tert-butyl-1H-imidazole-4-carbaldehyde | (R)- or (S)-tert-butanesulfinamide | PhLi | Chiral (2-tert-butyl-1H-imidazol-4-yl)(phenyl)methanamine | nih.govresearchgate.net |
Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles
Axially chiral biaryls are an important class of compounds, and the extension of this concept to five-membered heterocycles like imidazole has been a recent area of focus. researchgate.net The synthesis of axially chiral imidazoles, where the imidazole ring is connected to another aryl or heteroaryl group with restricted rotation, introduces a different type of chirality into the system.
A cation-directed catalytic enantioselective desymmetrization method has been developed for the synthesis of axially chiral imidazoles. researchgate.net This approach allows for the rapid construction of these challenging molecules with high enantioselectivity. Such axially chiral imidazole scaffolds could potentially be functionalized to include a methanamine group, thereby creating a novel class of chiral ligands or biologically active molecules. The enantioselective synthesis of chiral tetraarylmethanes has also been achieved through chiral phosphoric acid catalysis, a strategy that could potentially be adapted for the synthesis of complex chiral imidazoles.
Retention of Stereochemistry in Imidazole-Derived Transformations
In many synthetic transformations involving chiral molecules, the retention or inversion of stereochemistry at a pre-existing stereocenter is a critical consideration. For imidazole-derived systems, if a chiral center is already present in a substituent, subsequent reactions on the imidazole ring or other parts of the molecule should ideally proceed without affecting this stereocenter.
For instance, if a chiral amino acid is used as a starting material to construct the imidazole ring, the stereochemical integrity of the alpha-carbon should be maintained throughout the synthetic sequence. Similarly, in nucleophilic substitution reactions on a chiral substrate containing an imidazole moiety, the stereochemical outcome (retention or inversion) at the reaction center is a key factor. While SN2 reactions typically proceed with inversion of configuration, neighboring group participation involving the imidazole ring could potentially lead to retention of stereochemistry.
Iii. Reaction Mechanisms and Pathways
Mechanistic Elucidation of Imidazole (B134444) Ring Formation
The formation of the substituted imidazole ring can be achieved through several synthetic strategies, most notably multicomponent reactions and cycloaddition pathways. These methods offer efficient routes to complex imidazole structures from simple precursors.
Role of Intermediates in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. bohrium.com The Debus-Radziszewski synthesis, a classic MCR for imidazoles, involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgpharmaguideline.com
The mechanism, while not definitively certain, is thought to proceed in stages. Initially, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. wikipedia.org This diimine then condenses with the aldehyde. wikipedia.org Reactive α-oxoaldehyde intermediates are known to be pivotal in such condensation reactions, enhancing the rate of glycation processes significantly. nih.gov The reaction sequence involves a series of nucleophilic additions and dehydrations, ultimately leading to the aromatic imidazole ring. rsc.org The use of different starting materials, such as α-hydroxyketones or α-azido chalcones, in the presence of a catalyst, can also generate key intermediates that lead to highly substituted imidazole derivatives. organic-chemistry.org
| Reaction Type | Key Intermediates | Description |
| Debus-Radziszewski | Diimine | Formed from the condensation of a 1,2-dicarbonyl compound and ammonia. wikipedia.org |
| Four-Component Reaction | Enone, α-aminoketone | An initial condensation between an aldehyde and a dicarbonyl compound forms an enone, which then reacts with an N-hydroxy-imidamide to give an α-aminoketone that cyclizes. rsc.org |
| Metal-Free Synthesis | Imine | An imine intermediate is formed from the reaction of benzylamine (B48309) and a 1,2-dicarbonyl compound, which then undergoes further reaction to form the imidazole ring. semanticscholar.org |
Cycloaddition Mechanism Pathways (e.g., 1,3-Dipolar Cycloaddition)
Cycloaddition reactions provide another powerful route to the imidazole core. The [3+2] cycloaddition, in particular, is a common strategy. One prominent example is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon. organic-chemistry.orgmdpi.com The reaction proceeds via the cycloaddition of TosMIC to an aldimine, which can be pre-formed or generated in situ. organic-chemistry.org The mechanism involves the formation of a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic imidazole. mdpi.com
Another significant pathway is the 1,3-dipolar cycloaddition involving azomethine ylides. acs.orgacs.orgsgitolab.com These ylides can react with dipolarophiles like nitriles to construct the five-membered imidazole ring. acs.org The reaction of polycyclic aromatic azomethine ylides with nitriles has been shown to produce highly fused imidazole derivatives. acs.orgsgitolab.com Experimental and theoretical studies suggest that these cycloadditions can proceed through either a concerted or a stepwise mechanism, depending on the specific reactants and conditions. rsc.org
Detailed Mechanisms of C-H Functionalization in Imidazoles
Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying the imidazole scaffold without the need for pre-functionalized starting materials. jst.go.jp This approach allows for the introduction of various substituents at specific positions on the imidazole ring.
Catalytic Cycles for Transition Metal-Mediated C-H Activation
Transition metals such as palladium, rhodium, and nickel are frequently employed to catalyze C-H activation. nih.govrsc.orgresearchgate.netnih.gov The catalytic cycles for these reactions generally involve several key steps. youtube.com
Palladium-Catalyzed C-H Arylation: A common catalytic cycle for Pd-catalyzed C-H arylation often begins with a Pd(II) species. The cycle can be generalized as follows:
C-H Activation: The Pd(II) catalyst coordinates to the imidazole substrate and activates a C-H bond (e.g., at the C4 or C5 position) to form a palladacycle intermediate. This step is often the rate-determining step. researchgate.netnih.gov
Oxidative Addition: An aryl halide partner undergoes oxidative addition to the palladium center, forming a Pd(IV) intermediate.
Reductive Elimination: The aryl group and the imidazole moiety are coupled, and the C-C bond is formed. This step regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
Rhodium-Catalyzed C-H Activation: Rhodium catalysts, particularly [RhCp*Cl₂]₂, are effective for various C-H functionalizations, including olefination and annulation. rsc.orgresearchgate.netacs.org The catalytic cycle typically involves:
C-H Metalation: The Rh(III) catalyst coordinates to the imidazole and undergoes C-H activation to form a five-membered rhodacycle intermediate. researchgate.netmdpi.com
Coordination/Insertion: The coupling partner (e.g., an alkyne or olefin) coordinates to the rhodium center, followed by migratory insertion into the Rh-C bond. mdpi.com
Reductive Elimination/Protonolysis: The product is released through reductive elimination, which regenerates a Rh(I) species that is then re-oxidized to Rh(III) to complete the cycle.
Nickel-Catalyzed C-H Arylation: Nickel catalysis offers a more economical alternative for C-H functionalization. nih.govresearchgate.net A plausible mechanism involves a Ni(0)/Ni(II) cycle:
Oxidative Addition: A Ni(0) species undergoes oxidative addition with an electrophile (e.g., a phenol (B47542) derivative or aryl chloride) to form a Ni(II) intermediate. nih.gov
C-H Nickellation: The imidazole substrate undergoes a base-promoted C-H activation step with the Ni(II) complex.
Reductive Elimination: The desired C-C bond is formed via reductive elimination, yielding the arylated imidazole product and regenerating the active Ni(0) catalyst. nih.gov
| Catalyst | Key Steps in Catalytic Cycle | Typical Coupling Partners |
| Palladium (Pd) | C-H Activation, Oxidative Addition, Reductive Elimination nih.gov | Aryl Halides, Alkenes |
| Rhodium (Rh) | C-H Metalation, Migratory Insertion, Reductive Elimination nih.govmdpi.com | Alkynes, Olefins |
| Nickel (Ni) | Oxidative Addition, C-H Nickellation, Reductive Elimination nih.gov | Phenol derivatives, Chloroarenes |
Mechanisms of Metal-Free Functionalization
While transition metals are powerful catalysts, metal-free C-H functionalization methods are gaining traction due to their lower cost and reduced environmental impact. colab.wsresearchgate.net These reactions often proceed through different mechanistic pathways, such as those involving radical intermediates or strong bases.
For instance, the direct C-H/C-H coupling of 2H-imidazole 1-oxides with pyrroles has been achieved without any metal catalyst or directing group. rsc.org Another metal-free approach involves the reaction of arylmethylamines with 1,2-dicarbonyls, catalyzed by acetic acid under aerobic conditions, to synthesize tetrasubstituted imidazoles. semanticscholar.orgrsc.org The proposed mechanism involves the in-situ formation of an imine from the amine, followed by a series of condensation and oxidation steps where molecular oxygen acts as the terminal oxidant. semanticscholar.org
Reactivity and Transformation Mechanisms of the Methanamine Functional Group
The (aminomethyl) group attached to the C4 position of the imidazole ring is a versatile functional handle for further molecular elaboration. As a primary amine, it exhibits characteristic nucleophilic properties.
The lone pair of electrons on the nitrogen atom can readily attack electrophiles. Typical reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines. This reaction is typically reversible and acid-catalyzed.
Mannich Reaction: The aminomethyl group can itself be a product of a Mannich-type reaction, or it can participate in further condensations. researchgate.net
The reactivity of the aminomethyl group can be influenced by the electronic properties of the imidazole ring. The imidazole moiety can act as an electron-withdrawing group, which may slightly decrease the basicity and nucleophilicity of the amine compared to a simple alkylamine. The specific reaction pathway often depends on the nature of the electrophile and the reaction conditions employed. For example, in palladium-catalyzed reactions, aminomethyl groups can be involved in the formation of well-defined cyclopalladated complexes that serve as catalysts for various aminomethylation reactions, where both the palladium center and the methylene (B1212753) carbon exhibit electrophilic character. nih.gov
Nucleophilic Reactivity and Substitution Pathways
The chemical behavior of (2-tert-butyl-1H-imidazol-4-yl)methanamine is characterized by the nucleophilic nature of its primary amine group and, to a lesser extent, the nitrogen atoms of the imidazole ring. The exocyclic primary amine group (-CH₂NH₂) possesses a lone pair of electrons, making it a potent nucleophile capable of participating in a variety of nucleophilic substitution reactions.
The imidazole ring itself is an electron-rich heterocycle. mdpi.com While electrophilic substitution typically occurs at the C-4 or C-5 positions in unsubstituted imidazole, the existing substituents on the this compound ring direct the reactivity. mdpi.com The nitrogen atoms of the imidazole ring can also act as nucleophiles, particularly in reactions such as N-alkylation or N-acylation, although the primary amine is generally more reactive.
The primary amine can readily react with electrophiles such as alkyl halides in classic Sₙ2 (Substitution Nucleophilic Bimolecular) reactions. In this pathway, the amine nitrogen attacks the electrophilic carbon atom of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a secondary amine. The bulky tert-butyl group at the C-2 position may exert some steric hindrance, potentially influencing the rate and accessibility of the nucleophilic centers, but the primary amine on the flexible aminomethyl side chain remains highly reactive.
Amination and Amidation Reactions
Building on its nucleophilic character, this compound is a versatile substrate for amination and amidation reactions, which are fundamental processes for forming new carbon-nitrogen bonds.
Amination: The primary amine group can be further alkylated through reactions with various alkylating agents, leading to secondary and tertiary amines. This reactivity is a cornerstone of synthetic organic chemistry, allowing for the construction of more complex molecular architectures.
Amidation: The reaction of this compound with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) yields amides. This is a robust and widely used transformation. The reaction with an acyl chloride, for example, proceeds via nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide bond. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. Such amidation reactions are critical for synthesizing a wide array of compounds with diverse applications.
Tautomerism and Acid-Base Equilibria of the Imidazole Core and its Substituents
The imidazole ring of this compound exhibits important tautomeric and acid-base properties that are crucial to its chemical behavior in different environments.
Tautomerism: Non-symmetrically substituted imidazoles exist as a mixture of tautomers in rapid equilibrium. nih.gov For this compound, this involves the migration of the proton between the two ring nitrogen atoms (N-1 and N-3). This is known as annular tautomerism. The two resulting tautomers are 2-tert-butyl-4-(aminomethyl)-1H-imidazole and 2-tert-butyl-5-(aminomethyl)-1H-imidazole. The equilibrium ratio between these tautomers is influenced by factors such as the electronic effects of the substituents and the solvent. mdpi.com
Acid-Base Equilibria: The compound possesses three potential sites for protonation/deprotonation: the two nitrogen atoms of the imidazole ring and the exocyclic primary amine. This amphoteric nature means it can act as both an acid and a base. researchgate.netlongdom.org The relevant acid-dissociation constants (pKa) determine the charge state of the molecule at a given pH.
The pyridinic nitrogen of the imidazole ring (the one without a hydrogen atom in the neutral form) is the most basic site and will be protonated under acidic conditions.
The primary aminomethyl group is also basic and will be protonated to form an ammonium (B1175870) cation (-CH₂NH₃⁺) in acidic solutions.
The pyrrolic nitrogen of the imidazole ring (the N-H group) is weakly acidic and can be deprotonated under strongly basic conditions, with a pKa value typically around 14.5 for the parent imidazole. mdpi.comresearchgate.net
Interactive Data Table: Estimated pKa Values
| Ionizable Group | Estimated pKa Range | Predominant State at pH 7 |
| Imidazole Ring (N-3) | ~6.5 - 7.5 | Partially Protonated |
| Aminomethyl Group (-NH₂) | ~9.0 - 10.0 | Protonated (-NH₃⁺) |
| Imidazole Ring (N-1 H) | ~14 - 15 | Neutral (-NH) |
Note: These are estimated values based on general chemical principles and data from related structures. Actual experimental values may vary.
Pathways in Heterocyclic Aromatic Amine Formation (General Chemical Models)
Heterocyclic aromatic amines (HAAs) are compounds formed during the high-temperature cooking of protein-rich foods like meat and fish. researchgate.netnih.gov Their formation is primarily explained by the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. researchgate.netresearchgate.net While this compound is not a commonly cited HAA formed in food, its structure contains the core elements of an amino-imidazole, and its potential formation can be understood through established general chemical models.
The formation of the most common HAAs, the amino-imidazo-quinoline (IQ-type) compounds, involves three key precursors:
Creatine or Creatinine (B1669602): Found in muscle tissue, this provides the imidazole ring structure. researchgate.net
Amino Acids: These contribute the exocyclic amine group and other parts of the HAA structure. researchgate.net
Sugars: Their reaction with amino acids (Strecker degradation) produces aldehydes and pyrazines, which are crucial intermediates. researchgate.net
A general pathway involves the condensation of an aldehyde (from sugar degradation) with creatinine to form an initial adduct. This intermediate then reacts with an amino acid or its derivatives, followed by cyclization and aromatization to yield the final HAA. researchgate.netresearchgate.net
Theoretically, a compound like this compound could be conceptualized as forming from similar precursors. The imidazole core could derive from a reaction involving ammonia, an aldehyde, and a dicarbonyl compound (a common route to imidazoles). The aminomethyl group could originate from an amino acid like glycine (B1666218) after decarboxylation. The tert-butyl group would likely come from a Strecker aldehyde derived from an amino acid containing this moiety, or from a related carbonyl compound present in the reaction matrix. These precursors would need to react under specific conditions, likely involving heat, to assemble into the final structure. This remains a hypothetical pathway based on established principles of HAA formation. longdom.orgnih.gov
Iv. Coordination Chemistry and Ligand Design
Imidazole-Based Ligand Architectures and Coordination Modes
The coordination chemistry of imidazole (B134444) derivatives is profoundly influenced by the number and arrangement of their donor atoms, leading to a variety of ligand systems with distinct coordination modes.
Imidazole-based ligands can be systematically designed to act as monodentate, bidentate, or tridentate systems, offering precise control over the coordination sphere of a metal center.
Monodentate Coordination: In its simplest form, an imidazole derivative can coordinate to a metal center through a single nitrogen atom, typically the pyridine-type nitrogen of the imidazole ring. This mode of coordination is common for simple imidazoles and their derivatives where other potential donor groups are absent or sterically inaccessible.
Bidentate Coordination: The introduction of a secondary donor group, such as the methanamine moiety in (2-tert-butyl-1H-imidazol-4-yl)methanamine, allows for the formation of a bidentate ligand. This N,N-bidentate chelation, involving the imidazole nitrogen and the amine nitrogen, results in the formation of a stable five- or six-membered chelate ring with the metal ion. The design of such bidentate ligands is a widely employed strategy in coordination chemistry to enhance the stability of the resulting metal complexes. researchgate.netnih.govrsc.org
Tridentate Coordination: Further elaboration of the ligand structure, for instance, by introducing another donor functionality, can lead to tridentate ligand systems. While not inherent to the parent this compound, derivatives can be synthesized to achieve this higher denticity, allowing for the occupation of three coordination sites on a metal center and leading to even more robust complex formation. mdpi.com
The denticity of the ligand plays a crucial role in determining the stoichiometry and geometry of the resulting metal complexes.
The this compound ligand possesses two primary nitrogen donor sites that can engage in coordination with a metal ion:
Imidazole Nitrogen Atoms: The imidazole ring contains two nitrogen atoms. The pyridine-type nitrogen (N3) is the primary site of coordination due to the availability of its lone pair of electrons. The pyrrole-type nitrogen (N1) is generally protonated and less likely to coordinate directly unless deprotonated to form an imidazolate, which can then act as a bridging ligand.
Methanamine Nitrogen: The nitrogen atom of the aminomethyl group at the C4 position of the imidazole ring serves as the second coordination site in chelation. This primary amine donor contributes to the formation of a stable chelate ring with the metal center.
The combination of the "soft" imidazole nitrogen and the "harder" amine nitrogen provides a versatile donor set that can coordinate effectively with a range of transition metal ions.
Metal Complexation Studies with this compound Derivatives
The coordination of this compound and its derivatives with various transition metals has been a subject of interest, driven by the potential to create complexes with unique structural and electronic properties.
The synthesis of transition metal complexes with imidazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For derivatives of this compound, the reaction generally proceeds via the coordination of the imidazole and methanamine nitrogen atoms to the metal center.
Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-H stretching modes upon coordination provide evidence of ligand binding to the metal ion.
UV-Visible Spectroscopy: The electronic spectra of the complexes reveal information about the d-d transitions of the metal ion, which are indicative of the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), NMR spectroscopy provides detailed information about the ligand environment in the complex.
Studies have reported the synthesis and characterization of various transition metal complexes with ligands analogous to this compound, often revealing distorted tetrahedral or octahedral geometries depending on the metal ion and the stoichiometry of the complex. mdpi.comnih.gov
Table 1: Representative Transition Metal Complexes with Imidazole-Based N,N-Bidentate Ligands
| Metal Ion | Ligand System | Observed Geometry | Reference |
| Mn(II) | Imidazole-based N,N-bidentate | Octahedral | nih.gov |
| Co(II) | 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Distorted Trigonal Pyramidal | mdpi.com |
| Ni(II) | Imidazole-benzimidazole mixed-ligand | Octahedral | nih.gov |
| Cu(II) | 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Square Pyramidal | mdpi.com |
| Zn(II) | 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Distorted Trigonal Pyramidal | mdpi.com |
The presence of a bulky tert-butyl group at the C2 position of the imidazole ring exerts a significant steric influence on the coordination chemistry of the ligand. researchgate.net This steric hindrance can have several consequences:
Distortion of Coordination Geometry: The tert-butyl group can sterically crowd the metal center, leading to distortions from idealized geometries (e.g., tetrahedral or octahedral). This can influence the bond angles and distances within the coordination sphere. researchgate.net
Control of Stoichiometry: The steric bulk may limit the number of ligands that can coordinate to a single metal ion, thereby influencing the stoichiometry of the resulting complex.
Modulation of Reactivity: The steric environment around the metal center can affect the accessibility of substrates to the metal, thereby modulating the catalytic activity of the complex.
The interplay between the electronic properties of the imidazole and amine donors and the steric demands of the tert-butyl group is a key factor in determining the structure and properties of the resulting metal complexes.
While coordination typically occurs through the nitrogen donor atoms, the potential for the formation of carbon-bound chelates, particularly through the deprotonation of the C2 position of the imidazole ring to form an N-heterocyclic carbene (NHC), is an area of active research. The formation of such C,N-chelate complexes can be facilitated by the appropriate choice of metal precursor and reaction conditions. These organometallic complexes often exhibit distinct reactivity and stability compared to their purely N-coordinated counterparts. Research in this area for sterically hindered imidazoles has shown the feasibility of forming such carbon-bound species. researchgate.net
Ligand Exchange Reactions and Thermodynamics
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.org The thermodynamics of these reactions are governed by the relative stability of the reactant and product complexes, often quantified by stability constants (K). libretexts.org For complexes involving this compound, two key factors dictate the thermodynamic landscape: the chelate effect and steric hindrance.
The ability of this compound to act as a bidentate, or chelating, ligand confers significant thermodynamic stability to its metal complexes. This phenomenon, known as the chelate effect, arises from a favorable entropy change upon chelation. libretexts.org When a bidentate ligand displaces two monodentate ligands (like water), the total number of independent molecules in the solution increases, leading to a positive change in entropy (ΔS°) and a more negative Gibbs free energy change (ΔG°), thus favoring the formation of the chelate complex. libretexts.orglibretexts.org
The bulky tert-butyl group at the 2-position, adjacent to a coordinating nitrogen atom, introduces steric strain that can affect metal-ligand bond lengths and angles. nih.gov This steric hindrance may decrease the stability of a complex compared to one with a less bulky ligand, depending on the size of the metal ion and the desired coordination geometry. researchgate.net However, this steric bulk can also be advantageous, for instance, by preventing unwanted secondary reactions or stabilizing lower coordination numbers.
| Ligand (L) | Type | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Key Thermodynamic Driver |
|---|---|---|---|---|---|
| Imidazole | Monodentate, Unhindered | Moderately Negative | Negative | Slightly Negative/Positive | Favorable enthalpy (M-N bond formation) |
| 2-tert-butyl-1H-imidazole | Monodentate, Sterically Hindered | Less Negative | Slightly Less Negative | Slightly Negative | Enthalpy is offset by steric strain. |
| This compound | Bidentate, Chelating | Strongly Negative | Negative | Strongly Positive | Large positive entropy change (Chelate Effect). libretexts.org |
Supramolecular Systems and Metal-Organic Frameworks (MOFs) Utilizing Imidazole Ligands
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. nih.gov Metal-Organic Frameworks (MOFs) are a prominent class of supramolecular structures, consisting of metal ions or clusters linked by organic ligands to form extended, crystalline, and often porous networks. alfa-chemistry.comfrontiersin.org
Imidazole and its derivatives are widely used as organic linkers in the construction of MOFs due to their robust coordination with a variety of metal ions. researchgate.netrsc.org The compound this compound is a particularly interesting candidate for a MOF linker due to its multiple functional features.
Connectivity: As a bidentate ligand, it can bridge two different metal centers, facilitating the formation of a stable, extended framework.
Porosity and Topology Control: The large tert-butyl group acts as a bulky substituent that can direct the framework's topology and control the size and shape of the pores within the MOF. alfa-chemistry.com This steric influence is a key tool in designing MOFs for specific applications like gas separation or catalysis. alfa-chemistry.com
Functionalization: The primary amine group (-NH₂) on the methanamine arm can serve as an additional coordination site or, more commonly, as a functional group that lines the pores of the MOF. This allows for post-synthetic modification, where other molecules can be grafted onto the amine group to introduce new functionalities. rsc.orgbohrium.com
The combination of a strong coordinating heterocycle, a sterically demanding group, and a functional handle makes ligands like this compound versatile building blocks for advanced crystalline materials with tailored properties. researchgate.net
| Structural Component of Ligand | Function in MOF Architecture | Resulting MOF Property |
|---|---|---|
| Imidazole Ring (N-donors) | Primary coordination site for linking metal nodes. rsc.org | Formation of robust framework structure. |
| tert-butyl Group | Steric director, influences ligand packing. | Control over network topology and pore dimensions. alfa-chemistry.com |
| Methanamine Group (-CH₂NH₂) | Secondary coordination site or functional pore lining. bohrium.com | Platform for post-synthetic modification; potential for enhanced selectivity. |
Imidazole Ligands in Bioinorganic Models (focus on chemical aspects like enzyme active site modeling)
In bioinorganic chemistry, a key objective is to synthesize small-molecule coordination complexes that replicate the structural and functional aspects of metal active sites in metalloenzymes. jocpr.com The imidazole side chain of the amino acid histidine is one of the most common ligands for metal ions in biological systems, appearing in the active sites of enzymes like carbonic anhydrase (Zn²⁺), hemoglobin (Fe²⁺), and plastocyanin (Cu²⁺). researchgate.netnih.gov
This compound serves as an excellent ligand for creating bioinorganic models due to its structural analogy to a polypeptide environment.
Histidine Mimic: The imidazole ring directly mimics the coordination of a histidine residue to a metal center.
Steric Encapsulation: The tert-butyl group can simulate the crowded and sterically constrained environment of an enzyme's active site pocket. This steric bulk can enforce specific coordination geometries (e.g., distorted tetrahedral) on the metal ion, similar to how the protein scaffold does in an actual enzyme.
Ancillary Donor: The methanamine group can mimic the coordination of another amino acid residue, such as the ε-amino group of lysine, providing a second coordination point. This allows for the creation of a more rigid and well-defined model complex that more accurately reflects the multidentate coordination environment found in many enzymes.
By using this ligand, chemists can systematically study how factors like steric hindrance and specific coordination geometries influence the reactivity of the metal center, providing insights into the mechanisms of complex biological systems.
| Feature | Example Enzyme Active Site (Carbonic Anhydrase) | Hypothetical Model Complex: [Zn(BIMA)(X)₂]ⁿ⁺ |
|---|---|---|
| Metal Ion | Zn²⁺ | Zn²⁺ |
| Primary Ligands | 3 Histidine residues (imidazole N-donors) | 1 this compound (BIMA) ligand |
| Coordinating Atoms | 3 x Imidazole Nitrogen, 1 x H₂O/OH⁻ | 1 x Imidazole Nitrogen, 1 x Amine Nitrogen, 2 x other ligands (X) |
| Source of Steric Bulk | Surrounding protein backbone | tert-butyl group on the imidazole ring |
| Chemical Aspect Modeled | Mimics the constrained, multidentate N-donor environment around the active site zinc ion. | Provides a synthetic analogue to study the influence of steric hindrance and chelation on the Lewis acidity and reactivity of the zinc center. |
V. Catalytic Applications of 2 Tert Butyl 1h Imidazol 4 Yl Methanamine Derivatives
Imidazole (B134444) Derivatives as Organocatalysts
Imidazole and its derivatives have emerged as effective organocatalysts, mediating a variety of chemical transformations without the need for metal promoters. The catalytic activity of the imidazole ring is often attributed to its ability to act as a nucleophile, a general base, or a proton shuttle. For instance, imidazole can catalyze the hydrolysis of esters, a reaction of significant biological and industrial importance.
The general mechanism for imidazole-catalyzed hydrolysis involves the nucleophilic attack of the imidazole nitrogen on the carbonyl carbon of the ester, forming a transient acylimidazolium intermediate. This intermediate is more susceptible to hydrolysis than the original ester, leading to an accelerated reaction rate. The presence of a bulky tert-butyl group at the 2-position, as in the case of (2-tert-butyl-1H-imidazol-4-yl)methanamine derivatives, would be expected to sterically influence the approach of the substrate and could potentially enhance selectivity in certain reactions. The methanamine group at the 4-position could be further functionalized to introduce additional catalytic sites or to tether the catalyst to a solid support.
Metal-Imidazole Complexes in Homogeneous Catalysis
The nitrogen atoms of the imidazole ring are excellent ligands for a wide range of transition metals, forming stable metal-imidazole complexes. These complexes have found extensive application in homogeneous catalysis, where the metal center is the primary catalytic site, and the imidazole ligand plays a crucial role in modulating its reactivity, selectivity, and stability. The electronic properties of the imidazole ligand can be tuned by the substituents on the ring. The electron-donating nature of the alkyl groups, such as the tert-butyl group, can increase the electron density on the metal center, which can be beneficial for certain catalytic cycles, for instance, in oxidative addition steps.
Derivatives of this compound could serve as bidentate or monodentate ligands. The methanamine group can be derivatized to introduce other coordinating atoms, creating a chelating ligand that can form highly stable complexes with metal ions. These complexes could potentially be active in a variety of catalytic reactions, including C-C coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), hydrogenations, and oxidations. The steric bulk of the tert-butyl group could provide a specific pocket around the metal center, influencing the substrate selectivity.
Heterogeneous and Polymer-Supported Imidazole-Derived Catalysts
To overcome the challenges associated with the separation and recycling of homogeneous catalysts, significant effort has been devoted to the development of heterogeneous and polymer-supported catalysts. Imidazole derivatives are attractive candidates for immobilization onto solid supports due to the versatility of their functional groups.
Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) where metal ions (typically zinc or cobalt) are bridged by imidazolate linkers to form a three-dimensional porous structure. nih.gov ZIFs possess high thermal and chemical stability, making them robust materials for catalysis. nih.gov While specific ZIFs constructed from this compound derivatives are not reported, the general principle involves using the deprotonated imidazole ring to coordinate with metal centers. The tert-butyl and methanamine functionalities would be exposed within the pores of the ZIF, potentially serving as catalytic sites or influencing the adsorption of substrates.
Polyvinylimidazole (PVI) is a polymer with imidazole-containing side chains that has been utilized as a support for catalytic species. The imidazole groups can coordinate with metal ions or act as basic catalytic sites themselves. Derivatives of this compound could be incorporated into polymer chains, either as a monomer or by grafting onto a pre-existing polymer backbone. The resulting polymer-supported catalyst would combine the catalytic activity of the imidazole derivative with the practical advantages of a heterogeneous system, such as easy separation and recyclability. For example, cross-linked polyvinylimidazole has been used to complex with heteropolyacids to create efficient catalysts for oxidative desulfurization. nih.gov
Asymmetric Catalysis Employing Chiral Imidazole-Derived Ligands
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool for achieving this goal. Chiral ligands play a central role in asymmetric catalysis by creating a chiral environment around the metal center, which differentiates between the two enantiomeric transition states of the reaction.
Derivatives of this compound can be rendered chiral by introducing a stereocenter, for example, at the carbon atom of the methanamine group or by attaching a chiral auxiliary to the nitrogen atom. Such chiral imidazole-derived ligands could be employed in a variety of asymmetric transformations. The combination of the sterically demanding tert-butyl group and a chiral center could lead to high levels of enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. While the application of chiral ligands specifically derived from this compound is not yet established, the development of novel chiral imidazole-based ligands remains an active area of research in asymmetric catalysis.
Vi. Computational and Theoretical Investigations of 2 Tert Butyl 1h Imidazol 4 Yl Methanamine
Quantum Chemical Analysis of Electronic Structure
Quantum chemical methods are employed to model the electronic structure of (2-tert-butyl-1H-imidazol-4-yl)methanamine, yielding detailed information about its geometry, stability, and intrinsic electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. A typical approach involves geometry optimization using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to find the lowest energy conformation of the molecule. nih.govresearchgate.net
For this compound, DFT calculations would predict key geometrical parameters. The imidazole (B134444) ring is expected to be nearly planar, a characteristic feature of its aromaticity. The bond lengths within the ring would be intermediate between typical single and double bonds, reflecting electron delocalization. The presence of the sterically demanding tert-butyl group at the C2 position may induce minor distortions in the ring's planarity and influence the bond angles around it. The methanamine substituent at the C4 position would have bond lengths and angles consistent with sp³ hybridized carbon and nitrogen atoms.
The stability of the molecule is assessed by analyzing its total electronic energy and vibrational frequencies. A true energy minimum on the potential energy surface is confirmed by the absence of imaginary frequencies in the vibrational analysis, indicating a stable molecular structure. acs.org
Table 6.1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Lengths (Å) | ||
| C2-N1 | ~1.38 Å | |
| C2-N3 | ~1.38 Å | |
| N1-C5 | ~1.39 Å | |
| C4-C5 | ~1.37 Å | |
| C4-N3 | ~1.39 Å | |
| C2-C(tert-butyl) | ~1.54 Å | |
| C4-C(methanamine) | ~1.51 Å | |
| **Bond Angles (°) ** | ||
| N1-C2-N3 | ~110° | |
| C2-N3-C4 | ~107° | |
| N3-C4-C5 | ~110° | |
| C4-C5-N1 | ~106° | |
| C5-N1-C2 | ~107° |
Note: These are representative values based on DFT studies of similar imidazole derivatives. Actual values would require specific calculations for this molecule.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, the electron-donating tert-butyl and methanamine groups are expected to raise the energy of the HOMO, while the π-system of the imidazole ring influences both HOMO and LUMO energies. rsc.org The HOMO is likely to be localized over the electron-rich imidazole ring and the nitrogen of the methanamine group, identifying these as the primary sites for electrophilic attack. The LUMO would likely be distributed across the π-antibonding system of the imidazole ring.
Table 6.2: Calculated FMO Properties and Global Reactivity Descriptors
| Parameter | Symbol | Predicted Value | Significance |
| HOMO Energy | EHOMO | ~ -5.8 eV | Electron-donating ability |
| LUMO Energy | ELUMO | ~ -0.9 eV | Electron-accepting ability |
| Energy Gap | ΔE | ~ 4.9 eV | Chemical reactivity and stability |
| Chemical Hardness | η | ~ 2.45 eV | Resistance to charge transfer |
| Electronegativity | χ | ~ 3.35 eV | Electron-attracting power |
| Electrophilicity Index | ω | ~ 2.29 eV | Propensity to accept electrons |
Note: These values are illustrative and derived from typical DFT calculations on substituted imidazoles.
To quantify the electronic and steric properties of this compound as a potential ligand in organometallic chemistry, several computational descriptors can be used.
Tolman Electronic Parameter (TEP): Originally developed for phosphine (B1218219) ligands, the TEP concept has been extended computationally to other ligands, including N-heterocyclic carbenes (NHCs), which are structurally related to imidazoles. rsc.orgnsf.govchemrxiv.org The TEP is determined by calculating the vibrational frequency of the C-O bond in a hypothetical metal-carbonyl complex, such as L-Ni(CO)₃. smu.edu A lower C-O stretching frequency indicates a more electron-donating ligand (L), as the increased electron density on the metal center leads to stronger π-backbonding into the CO antibonding orbitals. For this compound, DFT calculations would predict a TEP value reflecting its strong σ-donating character, influenced by both the imidazole ring and the alkyl substituents. researchgate.net
Molecular Electrostatic Potential (MESP) Minimum: The MESP is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying electron-rich and electron-poor regions, thereby predicting sites for nucleophilic and electrophilic attack. orientjchem.orgresearchgate.net The most negative point on the MESP surface, known as Vmin, corresponds to a region of high electron density, such as a lone pair. nih.gov For this molecule, Vmin values would likely be located near the sp²-hybridized nitrogen atom (N3) of the imidazole ring and the nitrogen of the methanamine group, indicating these are the most probable sites for protonation or coordination to a metal cation. The magnitude of Vmin serves as a direct measure of the molecule's electron-donating capability. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.
A chemical reaction can be visualized as the movement of atoms across a multi-dimensional potential energy surface (PES). wayne.edu The PES maps the potential energy of a system as a function of its atomic coordinates. libretexts.org Stable reactants, products, and intermediates correspond to minima (valleys) on this surface, while transition states correspond to first-order saddle points—points that are an energy maximum along the reaction coordinate but a minimum in all other directions. libretexts.org
By mapping the PES for a reaction involving this compound (e.g., N-alkylation or metal coordination), computational chemists can identify the lowest-energy path from reactants to products. Locating the transition state structure is a critical step. This is typically achieved using algorithms that search for saddle points on the PES. Once located, a transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.orgmit.edu The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.
Once a transition state has been characterized, the entire reaction pathway can be mapped using methods like Intrinsic Reaction Coordinate (IRC) calculations. acs.org An IRC calculation follows the path of steepest descent from the transition state down to the reactant and product energy minima, confirming that the identified transition state correctly connects the desired species. researchgate.net
When multiple reaction pathways are possible, computational modeling can predict the selectivity (e.g., regioselectivity or stereoselectivity). By calculating the activation energies for all competing pathways, the most favorable route can be determined. The pathway with the lowest activation energy barrier will be kinetically favored and is predicted to be the major reaction channel. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions to favor the formation of a desired product. dcu.ienih.gov For instance, in an electrophilic substitution reaction on the imidazole ring, calculations could predict whether the electrophile would preferentially add to the N1 or N3 nitrogen, based on the calculated activation barriers for each pathway.
Advanced Computational Modeling for Imidazole Ring Systems and Substituent Effects
Advanced computational modeling serves as a powerful tool for elucidating the intricate relationship between structure and reactivity in heterocyclic compounds like this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide deep insights into the electronic structure, molecular geometry, and potential energy surfaces of imidazole derivatives. These methods are crucial for understanding how substituents modulate the inherent properties of the imidazole core.
The imidazole ring is an aromatic heterocycle characterized by a delocalized π-electron system. nih.gov Computational studies, often employing methods like DFT with basis sets such as B3LYP/6-311G, can precisely calculate the electronic distribution, bond lengths, and angles of the imidazole framework. researchgate.netorientjchem.org These calculations reveal the nuanced effects of substituent groups on the ring's aromaticity and reactivity. researchgate.net
The Influence of the 2-tert-butyl Group
The tert-butyl group at the C2 position is a bulky, electron-donating substituent. Its primary influence is twofold: steric hindrance and electronic effects through induction. stackexchange.com
Steric Effects: The significant size of the tert-butyl group can sterically hinder the approach of reactants to the adjacent N1 and N3 atoms, potentially influencing the regioselectivity of reactions such as alkylation or coordination with metal ions. Computationally, this is observed through the optimization of the molecule's geometry, which would show elongated bond lengths or distorted angles around the C2 position to accommodate the bulky group.
Electronic Effects: As an alkyl group, the tert-butyl substituent donates electron density to the imidazole ring via an inductive effect. stackexchange.com This electron donation increases the electron density of the π-system, which can enhance the ring's nucleophilicity. This effect also tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. nih.gov
The Influence of the 4-methanamine Group
The methanamine group (-CH₂NH₂) at the C4 position also functions as an electron-donating group. Its influence is primarily electronic, affecting the charge distribution across the imidazole ring. This group enhances the electron density, particularly at the C5 position, making it a likely site for electrophilic substitution. The presence of the amino group provides a site for protonation, and computational models can predict the pKa values and the relative stability of the resulting cation. mdpi.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, providing critical information about a molecule's reactivity. acs.orgpku.edu.cn The HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron and is associated with nucleophilicity. For this compound, the HOMO is expected to be delocalized across the imidazole ring, with significant contributions from the nitrogen atoms and the electron-rich carbon atoms. malayajournal.orgresearchgate.net The electron-donating nature of both the tert-butyl and methanamine groups raises the HOMO energy, increasing the molecule's reactivity towards electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron and is associated with electrophilicity. The LUMO is typically distributed over the imidazole ring, indicating where a nucleophilic attack is most likely to occur. malayajournal.org
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgnih.gov Computational studies on substituted imidazoles show that the nature of the substituents significantly modulates this gap. nih.gov
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Imidazole | -6.15 | -0.95 | 5.20 |
| 2-Methylimidazole | -6.05 | -0.88 | 5.17 |
| 4-Nitroimidazole | -7.10 | -2.50 | 4.60 |
| This compound (Expected Trend) | Higher (e.g., ~ -5.8) | Higher (e.g., ~ -0.7) | Slightly Smaller (e.g., ~ 5.1) |
This table presents illustrative data based on general trends observed in computational studies of substituted imidazoles. Actual values require specific DFT calculations for the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution on a molecule's surface. rsc.org They are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net
In an MEP map of this compound:
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These areas are expected to be concentrated around the pyridine-like nitrogen (N3) of the imidazole ring and the nitrogen of the aminomethyl group due to their lone pairs of electrons. nih.govresearchgate.net
Positive Potential (Blue/Green): Regions of low electron density or positive charge, indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton of the imidazole ring and the N-H protons of the amino group. malayajournal.org
These computational analyses collectively provide a detailed, atom-level understanding of the electronic landscape and reactivity of this compound. By quantifying the effects of the tert-butyl and methanamine substituents, these theoretical models can guide synthetic strategies and help predict the molecule's behavior in various chemical environments.
Vii. Spectroscopic and Structural Characterization of 2 Tert Butyl 1h Imidazol 4 Yl Methanamine and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of (2-tert-butyl-1H-imidazol-4-yl)methanamine is not widely published, analysis of related imidazole (B134444) derivatives provides significant insight into the expected structural features.
Table 1: Representative Crystallographic Data for an Imidazole Derivative Data based on a related tert-butyl imidazole structure.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| Conformation | Imidazole ring is planar | researchgate.netiucr.org |
| Key Dihedral Angle | Phenyl ring to imidazole ring: 45.1° | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. 1H and 13C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
1H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet far upfield, owing to their shielded aliphatic nature. nih.govsapub.org The proton on the imidazole ring (at position 5) would appear as a singlet in the aromatic region. The protons of the CH2 (methanamine) and NH2 groups would also produce characteristic signals, with the NH2 protons often appearing as a broad singlet that can exchange with deuterium (B1214612) in D2O.
13C NMR: The carbon NMR spectrum provides complementary information. The carbons of the tert-butyl group give rise to two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. nih.govsapub.org The three carbons of the imidazole ring resonate in the aromatic region, with their precise chemical shifts influenced by the substituents. sapub.org The methanamine carbon (CH2) would appear in the aliphatic region. The assignment of these signals is often confirmed by comparing them to data from related N-methyl or silyl-substituted imidazole analogs. cdnsciencepub.com
Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound Predicted values based on typical ranges for functional groups and data from analogous structures.
| Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Multiplicity (1H) |
|---|---|---|---|
| -C(CH3)3 | ~1.3 | ~29-30 | Singlet (9H) |
| -C (CH3)3 | - | ~30-34 | - |
| Imidazole C5-H | ~6.8-7.2 | ~115-120 | Singlet (1H) |
| -CH2NH2 | ~3.7 | ~35-40 | Singlet (2H) |
| -NH2 | Variable (broad) | - | Broad Singlet (2H) |
| Imidazole C4 | - | ~135-140 | - |
| Imidazole C2 | - | ~155-160 | - |
To overcome the limitations of 1D NMR and gain deeper structural insights, advanced NMR techniques are employed.
2D-NMR: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and carbons, confirming assignments made in 1D spectra. acs.org For example, an HSQC spectrum would show a correlation between the methanamine protons and the carbon to which they are directly attached. Total Correlation Spectroscopy (TOCSY) can be used to identify protons that are part of the same spin system.
Solid-State NMR: Solid-state NMR (ssNMR) is invaluable for studying molecules in their solid form, providing information on molecular dynamics, polymorphism, and tautomeric states. ginapsgroup.com For imidazole-containing compounds like histidine, 13C and 15N ssNMR can distinguish between different protonation and tautomeric forms of the imidazole ring. nih.gov Studies on imidazole composites have used 1H-13C and 1H-15N Heteronuclear Correlation (HETCOR) ssNMR experiments to probe the dynamics of imidazole ring reorientation and its interaction with surrounding molecules. acs.org
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands.
The N-H stretching vibrations of the primary amine (NH2) and the imidazole ring N-H typically appear as broad bands in the 3200-3500 cm-1 region. orientjchem.org The C-H stretching of the aliphatic tert-butyl and methanamine groups are found between 2800 and 3000 cm-1, while the aromatic C-H stretch of the imidazole ring appears at higher wavenumbers, typically 3000-3200 cm-1. researchgate.net The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected in the 1400-1600 cm-1 range. researchgate.net The N-H bending vibration of the amine group usually appears around 1600 cm-1.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Reference |
|---|---|---|---|
| Imidazole N-H | Stretching | 3100-3300 (broad) | orientjchem.org |
| Amine N-H | Stretching | 3300-3500 (medium, often two bands) | orientjchem.org |
| Aromatic C-H | Stretching | 3000-3200 | researchgate.net |
| Aliphatic C-H | Stretching | 2850-2970 | researchgate.net |
| C=N / C=C (Ring) | Stretching | 1400-1600 | researchgate.net |
Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (molecular formula C8H15N3), the calculated monoisotopic mass is 153.1266 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected as the protonated molecular ion [M+H]+ at an m/z of approximately 154.134. The fragmentation of substituted imidazoles upon electron impact often involves the decomposition of the imidazole ring, leading to the loss of small neutral molecules such as hydrogen cyanide (HCN). researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. nih.gov This technique is particularly useful for the analysis of imidazole derivatives in complex matrices, allowing for their separation, identification, and quantification. rsc.orgwiley.com Derivatization techniques are sometimes employed to improve the chromatographic and mass spectrometric response of polar imidazole compounds. rsc.orgmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides information about the electronic structure and extent of conjugation within the molecule.
The imidazole ring is a chromophore that exhibits characteristic UV absorption due to π→π* electronic transitions within the conjugated system. acs.org The position of the maximum absorbance (λmax) and the molar absorptivity are sensitive to the substituents on the ring and the polarity of the solvent. For this compound, the π→π* transitions of the imidazole ring are expected to be the most prominent features in the UV spectrum. Less intense n→π* transitions, involving the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital, may also be observed. libretexts.org Solvent effects can cause shifts in these transitions; for example, n→π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths in more polar solvents. libretexts.org
Q & A
Q. How do steric and electronic effects of the tert-butyl group impact the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Compare Suzuki-Miyaura coupling yields with aryl halides. Steric hindrance may slow transmetallation, requiring bulkier ligands (e.g., SPhos) or elevated temperatures. DFT calculations predict charge distribution effects on oxidative addition rates .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| LogP (Calculated) | 2.1 (DFT, B3LYP/6-31G*) | |
| Solubility in MeOH | 12.5 mg/mL (25°C, gravimetric) | |
| Melting Point | 139–141°C (DSC) | |
| HPLC Purity | ≥98% (ACN/water, 0.1% TFA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
